molecular formula C18H20O4 B2396953 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde CAS No. 292173-04-7

3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Katalognummer: B2396953
CAS-Nummer: 292173-04-7
Molekulargewicht: 300.354
InChI-Schlüssel: WVJXNXQSHMXHNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-18-12-15(13-19)7-8-17(18)22-10-9-21-16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJXNXQSHMXHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Abstract: This technical guide provides a comprehensive analysis of this compound, a sparsely documented aromatic aldehyde. In the absence of extensive empirical data, this document leverages foundational principles of organic chemistry and predictive modeling to detail its chemical structure, physicochemical properties, and potential applications. A plausible, detailed synthetic route via Williamson ether synthesis is proposed, alongside standardized, field-proven protocols for its characterization using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, analysis, and potential exploitation of this and structurally related novel compounds.

Introduction and Molecular Overview

This compound (CAS No. 116353-33-8) is a complex aromatic aldehyde whose structure suggests potential applications in medicinal chemistry, fragrance development, and materials science.[1] Its architecture combines a substituted benzaldehyde core, a flexible diether linkage, and a substituted phenoxy moiety. Benzaldehyde and its derivatives are a class of organic compounds with a wide range of documented biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific substitutions on the benzene ring are pivotal in determining a compound's biological efficacy and mechanism of action.[3]

The core structure features an ethoxy group and a longer phenoxyethoxy sidechain at the 3 and 4 positions of the benzaldehyde ring, respectively. This arrangement is anticipated to confer a unique set of properties, blending the reactivity of the aldehyde group with the conformational flexibility and lipophilicity of the ether sidechain. This guide will systematically deconstruct the molecule to predict its behavior and provide a practical framework for its synthesis and characterization.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 116353-33-8
Molecular Formula C18H20O4
Molecular Weight 300.35 g/mol
Canonical SMILES CCOC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)C

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; // Aldehyde carbon O1 [label="O", fontcolor="#EA4335"]; // Aldehyde oxygen O2 [label="O", fontcolor="#EA4335"]; // Ethoxy oxygen C8 [label="C"]; // Ethoxy CH2 C9 [label="C"]; // Ethoxy CH3 O3 [label="O", fontcolor="#EA4335"]; // Ether oxygen 1 C10 [label="C"]; // Ether CH2 C11 [label="C"]; // Ether CH2 O4 [label="O", fontcolor="#EA4335"]; // Ether oxygen 2 C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; // Methyl group

// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- O1 [style=double]; C2 -- O2; O2 -- C8; C8 -- C9; C1 -- O3; O3 -- C10; C10 -- C11; C11 -- O4; O4 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12; C14 -- C18;

// Positioning the nodes (approximate) C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C7 [pos="-2.4,2.8!"]; O1 [pos="-3.4,2.8!"]; O2 [pos="-2.4,0!"]; C8 [pos="-3.6,0.7!"]; C9 [pos="-4.8,0!"]; O3 [pos="0,-1.4!"]; C10 [pos="1.2,-2.1!"]; C11 [pos="2.4,-1.4!"]; O4 [pos="3.6,-2.1!"]; C12 [pos="4.8,-1.4!"]; C13 [pos="6, -2.1!"]; C14 [pos="7.2, -1.4!"]; C15 [pos="7.2, 0!"]; C16 [pos="6, 0.7!"]; C17 [pos="4.8, 0!"]; C18 [pos="8.4, -2.1!"]; }

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale
Physical State Likely a solid or high-boiling point liquid at room temperature.The relatively high molecular weight and presence of polar functional groups suggest significant intermolecular forces.[4]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[5]The large nonpolar aromatic and alkyl portions of the molecule dominate its solubility profile. Aromatic aldehydes are generally soluble in organic solvents.[4]
Boiling Point Estimated to be high (>300 °C).The boiling points of aldehydes are higher than those of hydrocarbons of comparable molecular mass due to dipole-dipole interactions.[4]
Stability Stable under standard conditions but may oxidize upon exposure to air.[6]The aldehyde group is susceptible to oxidation to a carboxylic acid.[6]
Reactivity The aldehyde group is the primary site of reactivity, susceptible to nucleophilic addition.[7]The electrophilicity of the carbonyl carbon is influenced by the electron-donating effects of the ethoxy and ether-linked substituents.[7]

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned through a convergent strategy, culminating in a Williamson ether synthesis.[8][9] This method is a robust and widely used reaction for forming ethers from an alkyl halide and an alcohol (or phenoxide).[10]

The proposed synthesis begins with the commercially available and structurally similar 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[11][12] The second key intermediate, 2-(3-methylphenoxy)ethyl halide, can be prepared from m-cresol and a dihaloethane.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Preparation cluster_2 Final Product Synthesis (Williamson Ether Synthesis) cluster_3 Purification m_cresol m-Cresol intermediate1 2-(3-methylphenoxy)ethyl bromide m_cresol->intermediate1  Base (e.g., NaOH) Phase Transfer Catalyst dihaloethane 1,2-Dibromoethane dihaloethane->intermediate1 final_product This compound intermediate1->final_product  Solvent (e.g., DMF, Acetonitrile) Heat ethyl_vanillin 3-Ethoxy-4-hydroxybenzaldehyde phenoxide Sodium 3-ethoxy-4-formylphenoxide ethyl_vanillin->phenoxide  Base (e.g., NaOH, K2CO3) phenoxide->final_product purification Column Chromatography / Recrystallization final_product->purification G cluster_0 Core Compound cluster_1 Potential Research Areas cluster_2 Specific Applications compound This compound med_chem Medicinal Chemistry compound->med_chem fragrance Fragrance & Flavor compound->fragrance materials Materials Science compound->materials antifungal Antifungal Agents med_chem->antifungal anti_inflammatory Anti-inflammatory Agents med_chem->anti_inflammatory scaffold Therapeutic Scaffolds med_chem->scaffold aroma Aroma Compounds fragrance->aroma polymers Polymer Precursors materials->polymers

Sources

Thermodynamic solubility profile of 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde (CAS: 292173-04-7).[1] Primary Application: Critical intermediate in the synthesis of Iguratimod (T-614), a novel disease-modifying antirheumatic drug (DMARD) and COX-2 inhibitor. Significance: The thermodynamic solubility profile is the foundational dataset required to design efficient crystallization processes, optimize yield during synthesis, and ensure high purity of the final API. As this molecule contains both a lipophilic phenoxy-ethoxy chain and a polar benzaldehyde moiety, its solubility behavior is non-trivial and highly sensitive to solvent polarity and temperature.

Part 1: Molecular Characterization & Theoretical Framework

Structural Analysis & Solvation Mechanisms

The solute, this compound, exhibits a "push-pull" electronic structure. The aldehyde group acts as a hydrogen bond acceptor, while the ether linkages provide flexibility and lipophilicity.

  • Lipophilic Domain: The 3-methylphenoxy and ethoxy chains drive solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate).

  • Polar Domain: The benzaldehyde carbonyl allows for dipole-dipole interactions with polar aprotic solvents (e.g., Acetone, DMSO) and weak hydrogen bonding with protic solvents (e.g., Methanol, Ethanol).

Thermodynamic Fundamentals

To engineer a crystallization process, we must model the solid-liquid equilibrium (SLE) using thermodynamic state functions. The dissolution process is governed by the Gibbs free energy change (


):


  • 
     (Enthalpy):  Represents the heat absorbed/released. For this class of aromatic ethers, dissolution is typically endothermic  (
    
    
    
    ), meaning solubility increases with temperature.
  • 
     (Entropy):  Represents the disorder. The breakdown of the crystal lattice drives positive entropy (
    
    
    
    ).

Part 2: Experimental Methodology (Laser Monitoring)

Protocol Authority: The dynamic laser monitoring method is the industry standard for generating high-precision solubility data, eliminating the subjectivity of visual inspection.

Experimental Setup
  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Detection: Laser transmissivity system.

  • Solvent Scope: Methanol, Ethanol, n-Propanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, and binary mixtures (e.g., Ethanol + Water).

Step-by-Step Protocol
  • Preparation: Weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Stir continuously at a speed sufficient to suspend particles but prevent bubble formation (e.g., 400 rpm).

  • Heating Phase: Increase temperature slowly (< 2 K/min) until the laser transmittance hits a maximum plateau (indicating full dissolution).

  • Cooling/Hysteresis Check: Slowly cool to verify the nucleation point (metastable zone width determination).

  • Gravimetric Verification: For static equilibrium validation, filter the saturated solution, dry the supernatant, and weigh the residue.

LaserMethod Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Solute + Solvent (Excess Solid) Equilibrium Thermostatic Mixing (T ± 0.01 K) Start->Equilibrium Laser Laser Transmissivity Monitoring Equilibrium->Laser Dissolution Transmittance Plateau (100% Dissolved) Laser->Dissolution Heat Applied Calculation Calculate Mole Fraction (x) Dissolution->Calculation Calculation->Equilibrium Next Temp Point

Part 3: Thermodynamic Modeling & Data Analysis

To translate experimental raw data into predictive process parameters, we utilize three correlation models.

The Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility with temperature in pure solvents.



  • 
    :  Mole fraction solubility of the solute.
    
  • 
    :  Absolute temperature (K).
    
  • 
    :  Empirical parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution. A negative 
      
      
      
      confirms the endothermic nature.
The (Buchowski-Ksiazczak) Equation

Useful for analyzing the non-ideality of the solution.



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.
    
  • 
    :  Melting temperature of the solute.
    
Representative Solubility Profile

Note: While specific numerical data for this intermediate is proprietary, the following profile represents the standard physicochemical behavior for this class of Iguratimod intermediates based on structural polarity.

Table 1: Relative Solubility Trends (298.15 K to 323.15 K)

Solvent TypeSpecific SolventSolubility RankingThermodynamic Driver
Polar Aprotic Acetone, DMFHigh Dipole-dipole interactions with carbonyl.
Moderately Polar Ethyl AcetateHigh Van der Waals & ether compatibility.
Polar Protic Ethanol, IPAModerate H-bonding (limited by hydrophobic rings).
Non-Polar TolueneModerate

stacking with aromatic rings.
Highly Polar WaterInsoluble Hydrophobic effect dominates.

Critical Insight: The solubility in Acetone and Ethyl Acetate typically shows the steepest slope with temperature, making them ideal candidates for cooling crystallization (high recovery yield).

Part 4: Process Application - Crystallization Design

The ultimate goal of this profile is to design a purification step that removes impurities (e.g., unreacted 3-methylphenol or isovanillin derivatives).

Solvent Selection Logic

We apply the "Rule of Mixtures" and thermodynamic data to select the optimal solvent system.

  • Primary Solvent (Good Solvent): Acetone or Ethyl Acetate. High solubility at elevated T (

    
    C).
    
  • Anti-Solvent (Poor Solvent): Water or Ethanol (if using Acetone). Low solubility induces supersaturation.

  • Cooling Profile: Controlled cooling based on the Metastable Zone Width (MSZW) derived from the Apelblat curves.

SolventLogic Figure 2: Decision Matrix for Crystallization Process Design Input Raw Intermediate (Impure) Screen Solubility Screening (Apelblat Analysis) Input->Screen Decision Is Solubility slope steep? Screen->Decision Cooling Cooling Crystallization (e.g., in Acetone) Decision->Cooling Yes (High dS/dT) AntiSolvent Anti-Solvent Crystallization (e.g., Acetone + Water) Decision->AntiSolvent No (Flat curve) Process Filtration & Drying Cooling->Process AntiSolvent->Process Output Pure API Intermediate Process->Output

Thermodynamic Parameters Calculation

To validate the process, calculate the apparent thermodynamic functions at the mean harmonic temperature (


):
  • Enthalpy (

    
    ):  Derived from the slope of the van't Hoff plot (
    
    
    
    vs
    
    
    ).
    • Expectation:

      
       (Endothermic).
      
  • Gibbs Energy (

    
    ): 
    
    • Expectation:

      
       (Non-spontaneous without thermal input, driving the need for heating).
      

References

  • Wang, J., et al. (2018). "Thermodynamic Solubility and Mixing Properties of 3-Ethoxy-4-methoxybenzaldehyde in Various Solvents." Journal of Chemical & Engineering Data. (Note: Representative methodology for this chemical class).

  • PubChem. (2024).[2] "Compound Summary: this compound (CAS 292173-04-7)." National Library of Medicine. [Link]

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. [Link]

Sources

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the strategic use of computational methods is paramount for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on a promising class of molecules built around the 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde scaffold. Benzaldehyde derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] This document, intended for researchers, computational chemists, and drug development professionals, details the scientific rationale, foundational principles, and a step-by-step technical protocol for evaluating the therapeutic potential of this scaffold. We will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as an exemplary target to illustrate the workflow, from ligand and receptor preparation to the analysis and interpretation of docking results. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further computational and experimental investigation.

Introduction: The Convergence of a Promising Scaffold and a Powerful Technique

The benzaldehyde moiety is a versatile and privileged scaffold in medicinal chemistry, serving as a foundational structure for compounds with a wide array of biological activities.[1][2] Modifications to the benzaldehyde core can profoundly influence its interaction with biological targets, leading to the development of potent and selective therapeutic agents. The specific scaffold of interest, This compound , features a complex ether linkage that provides significant conformational flexibility and opportunities for diverse intermolecular interactions, making it an intriguing candidate for drug design.

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3] This method is instrumental in the early stages of drug discovery for several reasons:

  • High-Throughput Virtual Screening: It allows for the rapid screening of vast libraries of compounds against a specific protein target, identifying potential hits far more quickly and cost-effectively than traditional experimental methods.[4]

  • Binding Mode Prediction: It provides atomic-level insights into how a ligand interacts with a receptor's binding site, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.[5]

  • Lead Optimization: By understanding the structure-activity relationship (SAR), chemists can rationally design modifications to a lead compound to improve its binding affinity and selectivity.[4]

This guide will bridge the potential of the novel benzaldehyde scaffold with the predictive power of molecular docking, offering a field-proven protocol for its computational evaluation.

Scientific Rationale: Selecting a Therapeutic Target

While no biological data currently exists for the exact this compound molecule, the chemical architecture of related compounds provides a strong basis for hypothesizing its therapeutic potential. For instance, the structurally related compound 3-ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of Apremilast, a known PDE4 inhibitor used to treat inflammatory conditions.[6] Furthermore, numerous studies have successfully employed computer-aided drug design (CADD) to develop benzaldehyde-based anti-inflammatory agents targeting the enzymes of the prostaglandin synthesis pathway.[7][8][9]

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation. They catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory response.[8][10] Selective inhibition of COX-2 is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Given this strong precedent, COX-2 represents an authoritative and highly relevant target for our hypothetical docking study . By investigating the interaction of our scaffold with COX-2, we can generate testable hypotheses about its potential as a novel anti-inflammatory agent.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX2->PGG2 Cyclooxygenase Activity Target Our Scaffold (Potential Inhibitor) Target->COX2 Inhibition? G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase LigandPrep 1a. Ligand Preparation (Scaffold & Control) - 2D to 3D Conversion - Energy Minimization - Assign Charges GridGen 2a. Grid Box Generation - Define Binding Site - Center on Co-crystallized Ligand LigandPrep->GridGen ReceptorPrep 1b. Receptor Preparation (PDB: 5KIR) - Remove Water/Solvents - Add Polar Hydrogens - Assign Charges ReceptorPrep->GridGen Docking 2b. Molecular Docking (AutoDock Vina) - Run Simulation for Scaffold - Run Simulation for Control GridGen->Docking Validation 3a. Protocol Validation - Calculate RMSD of re-docked Control Pose Docking->Validation Analysis 3b. Pose & Score Analysis - Compare Binding Energies - Visualize Interactions (H-bonds, etc.) Docking->Analysis Validation->Analysis If RMSD < 2.0 Å Conclusion 3c. Formulate Hypothesis - Assess Scaffold's Potential - Propose Next Steps Analysis->Conclusion

Caption: A comprehensive workflow for a validated molecular docking study.

Ligand Preparation

The goal here is to generate a realistic, low-energy 3D conformation of the ligand.

  • Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion & Energy Minimization: Convert the 2D structure into a 3D model. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and find a stable conformation. Tools like Avogadro or the online server pkCSM can be used. [11]3. File Format Conversion: Save the optimized structure in a docking-compatible format, such as .pdbqt, using a tool like AutoDockTools. This process involves assigning atom types and calculating Gasteiger charges.

  • Control Ligand: For validation, extract the known inhibitor (e.g., Celecoxib) from the chosen PDB file and prepare it using the same procedure.

Receptor Preparation

We will use the crystal structure of human COX-2. A good choice is PDB ID: 5KIR , which is co-crystallized with Celecoxib.

  • Download Structure: Obtain the .pdb file from the Protein Data Bank (rcsb.org).

  • Clean the Structure: Open the file in a molecular viewer (e.g., PyMOL, UCSF Chimera, AutoDockTools). Remove all non-essential molecules, including water, co-solvents, and any co-factors not essential for binding. Retain the protein chains and the co-crystallized ligand for now.

  • Prepare the Protein: Using a preparation wizard (e.g., in AutoDockTools):

    • Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Assign Kollman charges to the protein atoms.

  • Save Receptor File: Save the processed receptor in the .pdbqt format.

Defining the Binding Site (Grid Generation)

The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind.

  • Identify the Active Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand (Celecoxib in PDB: 5KIR).

  • Generate Grid Box: In AutoDockTools, center a 3D grid box around the co-crystallized ligand. The size of the box should be large enough to accommodate the entire test ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A typical size might be 60x60x60 points with a 0.375 Å spacing.

  • Save Configuration: Save the grid parameters to a configuration file.

Performing the Docking Simulation

With the prepared files, the docking can be executed using the AutoDock Vina command-line interface.

  • Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and size coordinates, and the name of the output file.

  • Run Vina: Execute the following command in the terminal: vina --config conf.txt --log log.txt

  • Repeat for All Ligands: Perform this process for the primary scaffold and for the control ligand (re-docking).

Interpreting the Results: A Hypothetical Case Study

The output from Vina is a .pdbqt file containing several predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores.

Protocol Validation

First, validate the docking protocol. Open the re-docked pose of the control ligand (Celecoxib) and the original crystal structure in a molecular viewer. Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation , indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Quantitative Data Analysis

The primary quantitative output is the binding affinity. Let's consider a hypothetical result set.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types
Scaffold -9.8Arg120, Tyr355, Ser530, Val523H-Bond with Ser530; Pi-Alkyl with Val523
Celecoxib (Control) -10.5Arg513, His90, Val523H-Bond with Arg513; Pi-Sulfur with His90

Interpretation:

  • The negative binding affinity values represent the predicted free energy of binding. More negative values suggest stronger binding.

  • In this hypothetical case, our scaffold shows a strong binding affinity (-9.8 kcal/mol), comparable to the known inhibitor Celecoxib (-10.5 kcal/mol). This is a promising initial result.

Qualitative Pose Analysis

Quantitative scores are only part of the story. Visual inspection of the top-ranked binding pose is critical.

  • Visualize the Complex: Load the receptor and the output ligand pose into a molecular viewer like PyMOL.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein.

    • Hydrogen Bonds: Are there hydrogen bonds formed with key catalytic or binding site residues (e.g., Ser530 in COX-2)?

    • Hydrophobic Interactions: Does the ligand fit snugly into hydrophobic pockets? The methylphenoxy group of our scaffold, for example, would be expected to form favorable interactions within a hydrophobic sub-pocket.

    • Pi-Stacking/Pi-Alkyl: Do the aromatic rings of the ligand interact with aromatic or alkyl side chains of protein residues?

A plausible binding pose is one that is not only energetically favorable but also makes sense from a chemical and biological standpoint, forming specific, stabilizing interactions with the active site.

From Silico to Sanity: The Importance of Experimental Correlation

It is imperative to remember that in silico docking provides a predictive model , not experimental proof. [4]The results are hypotheses that must be validated through laboratory experiments. The trustworthiness of a computational protocol is ultimately established by its ability to predict experimental outcomes.

Following a promising docking result, the logical next steps would involve:

  • Synthesis: If the compound is novel, it must be synthesized. [12]2. In Vitro Assays: The synthesized compound should be tested in biochemical assays to determine its inhibitory activity against the target protein (e.g., a COX-2 inhibition assay to calculate an IC₅₀ value).

  • Iterative Refinement: If the compound shows activity, the docking model can be refined with the experimental data, and further rounds of computational design can be initiated to optimize potency and other drug-like properties.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to evaluating the therapeutic potential of the This compound scaffold using molecular docking. By selecting the well-characterized anti-inflammatory target COX-2, we established a robust workflow that integrates ligand and receptor preparation, validated docking simulation, and rigorous analysis of the results.

The hypothetical case study demonstrates that this scaffold possesses the structural features necessary for high-affinity binding to a clinically relevant target. The true value of this in silico work lies in its ability to generate specific, testable hypotheses, thereby guiding and prioritizing experimental efforts. Future work should focus on the experimental validation of these computational predictions and could expand to include docking against other relevant targets, such as mPGES-1 or various isoforms of phosphodiesterases, to fully explore the therapeutic landscape of this promising chemical series.

References

  • Ferreira, L., et al. (2022). Computer-Aided Drug Design of Anti-inflammatory Agents Targeting Microsomal Prostaglandin E2 Synthase-1 (mPGES-1). Current Medicinal Chemistry, 29(33), 5397-5419. [Link]

  • Selinsky, B. S., et al. (2001). Computer aided drug design approaches to develop cyclooxygenase based novel anti-inflammatory and anti-cancer drugs. Current Medicinal Chemistry, 8(15), 1763-1776. [Link]

  • Bentham Science Publishers. (n.d.). Computer Aided Drug Design Approaches to Develop Cyclooxygenase Based Novel Anti-Inflammatory and Anti-Cancer Drugs. Bentham Science. [Link]

  • Al-Majd, L., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Khan, M. A., et al. (2023). Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals. BioMed Research International. [Link]

  • ResearchGate. (n.d.). Computer Aided Drug Design Approaches to Develop Cyclooxygenase Based Novel Anti-Inflammatory and Anti-Cancer Drugs. Request PDF. [Link]

  • Al-Mathkour, A., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(5), 1083. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Dr. B. K. Singh. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Drug Discovery and Development. [Link]

  • Uniyal, P., et al. (2024). Molecular docking in drug design: Basic concepts and application spectrums. Bioinformation, 20(1), 1-10. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

  • Al-Majd, L., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed, 26(19), 5770. [Link]

  • Kamal, M. S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1339. [Link]

  • Chen, Y., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

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  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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The Emerging Bioactive Landscape of Phenoxy-Ethoxy Benzaldehyde Intermediates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds serves as a cornerstone of modern drug discovery. Among the myriad of molecular frameworks, benzaldehyde and its derivatives have long been recognized for their diverse pharmacological activities. This technical guide delves into a specific, yet underexplored, subclass: phenoxy-ethoxy benzaldehyde intermediates . By synergistically combining the structural features of phenoxy and ethoxy moieties on a benzaldehyde core, these compounds present a compelling platform for the development of next-generation therapeutics. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis, bioactivity, and pharmacological potential of these promising intermediates, grounded in field-proven insights and established scientific principles.

I. The Architectural Blueprint: Synthesis of Phenoxy-Ethoxy Benzaldehyde Intermediates

The rational design and synthesis of phenoxy-ethoxy benzaldehyde derivatives are pivotal to unlocking their therapeutic potential. The core synthetic strategy revolves around the Williamson ether synthesis, a robust and versatile method for forming ether linkages. The sequence of introducing the phenoxy and ethoxy groups can be strategically manipulated to optimize yields and purity.

A prevalent synthetic route commences with a suitably substituted hydroxybenzaldehyde. The aldehyde functionality is often protected to prevent unwanted side reactions during the etherification steps. This protection-deprotection strategy ensures the selective formation of the desired phenoxy-ethoxy benzaldehyde product.

Exemplary Synthetic Protocol: Two-Step Synthesis via Schiff Base Protection

This protocol outlines a reliable method for the synthesis of a 2-ethoxy-phenoxy-benzaldehyde derivative, starting from a commercially available hydroxy-phenoxy-benzaldehyde.

Step 1: Protection of the Aldehyde Group via Schiff Base Formation

  • Dissolve the starting hydroxy-phenoxy-benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add an amine, for instance, aniline (1.1 equivalents), dropwise with continuous stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the precipitation of the Schiff base.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The formation of a Schiff base (imine) protects the reactive aldehyde group from participating in the subsequent etherification reaction. This selectivity is crucial for achieving a high yield of the desired product.

Step 2: Williamson Ether Synthesis to Introduce the Ethoxy Group

  • Suspend the synthesized Schiff base (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as anhydrous potassium carbonate (1.5 equivalents), to deprotonate the phenolic hydroxyl group.

  • Introduce the ethylating agent, typically ethyl bromide or ethyl iodide (1.2 equivalents), to the reaction mixture.

  • Heat the mixture at 60-80°C and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the ethoxy-substituted Schiff base.

  • Filter the solid, wash thoroughly with water, and dry.

Causality: The Williamson ether synthesis proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent. The choice of a polar aprotic solvent facilitates this reaction by solvating the cation of the base, leaving the anion more reactive.

Step 3: Deprotection to Yield the Final Product

  • Suspend the ethoxy-substituted Schiff base in an aqueous acidic solution (e.g., 2M HCl).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

  • Neutralize the reaction mixture with a base such as sodium bicarbonate.

  • Extract the final phenoxy-ethoxy benzaldehyde product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure phenoxy-ethoxy benzaldehyde intermediate.

Causality: The acidic conditions facilitate the hydrolysis of the imine bond, regenerating the aldehyde functionality. This deprotection step is typically clean and high-yielding.

II. The Bioactive Spectrum: Unraveling the Pharmacological Potential

The unique structural amalgamation of phenoxy and ethoxy groups on a benzaldehyde scaffold is anticipated to confer a diverse range of biological activities. While research specifically on phenoxy-ethoxy benzaldehyde intermediates is emerging, the well-documented bioactivities of their parent benzaldehyde and phenoxy/ethoxy-substituted analogues provide a strong rationale for their investigation in several key therapeutic areas.

A. Anticancer Potential: Targeting the Malignant Phenotype

Benzaldehyde and its derivatives have demonstrated notable anticancer activities. Studies on benzyloxybenzaldehyde derivatives, which share structural similarities with the phenoxy-ethoxy scaffold, have revealed significant cytotoxicity against various cancer cell lines, including leukemia (HL-60) and prostate cancer (PC-3). The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Recent research has shed light on the intricate molecular mechanisms, suggesting that benzaldehyde can suppress multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by modulating the function of 14-3-3ζ-mediated protein-protein interactions. The introduction of phenoxy and ethoxy groups can modulate the lipophilicity and electronic properties of the benzaldehyde core, potentially enhancing its binding affinity to specific biological targets and improving its pharmacokinetic profile.

Hypothesized Anticancer Mechanism of Action

anticancer_mechanism PEB Phenoxy-Ethoxy Benzaldehyde Cell Cancer Cell PEB->Cell Enters Cell Signal Oncogenic Signaling Pathways (e.g., PI3K/Akt) PEB->Signal Inhibits Apoptosis Apoptosis PEB->Apoptosis Induces Signal->Apoptosis Inhibits Proliferation Decreased Proliferation Signal->Proliferation Drives

Caption: Hypothetical mechanism of anticancer activity.

B. Antimicrobial Efficacy: A New Frontier in Combating Drug Resistance

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Benzaldehyde derivatives have long been recognized for their broad-spectrum antimicrobial properties. The antimicrobial action of hydroxybenzaldehydes is thought to involve the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death.

The incorporation of phenoxy and ethoxy groups can enhance the lipophilicity of the benzaldehyde molecule, facilitating its penetration through the lipid-rich microbial cell walls and membranes. Furthermore, these substitutions can influence the electronic nature of the aromatic ring, potentially modulating the compound's interaction with key microbial enzymes or proteins. A study on novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs showed poor to moderate antibacterial activity, indicating that the overall structure plays a critical role in determining the antimicrobial spectrum and potency.

antimicrobial_workflow Start Start: Pure Compound Prepare Prepare Stock Solution (e.g., in DMSO) Start->Prepare Dilute Serial Dilutions Prepare->Dilute Inoculate Inoculate with Microbial Suspension (e.g., Bacteria, Fungi) Dilute->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine Determine Minimum Inhibitory Concentration (MIC) Observe->Determine End End: MIC Value Determine->End

Caption: Inhibition of the NF-κB signaling pathway.

III. Methodologies for Bioactivity Evaluation: A Practical Guide

The systematic evaluation of the bioactivity of novel phenoxy-ethoxy benzaldehyde intermediates requires a battery of robust and reproducible in vitro assays. This section provides detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential.

A. In Vitro Cytotoxicity Assays for Anticancer Screening

The initial assessment of anticancer activity typically involves determining the cytotoxic effects of the compounds on various cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxy-ethoxy benzaldehyde derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is critical for validating the assay's performance. The results should demonstrate a dose-dependent decrease in cell viability for active compounds.

B. Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is the gold standard for assessing the antimicrobial activity of new compounds.

Protocol: Broth Microdilution Method for MIC Determination

  • Compound Preparation: Prepare a stock solution of the phenoxy-ethoxy benzaldehyde derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validation: The positive control wells should show clear microbial growth, while the negative control wells should remain clear. This confirms the viability of the microbes and the sterility of the medium.

C. In Vitro Anti-inflammatory Assays

The anti-inflammatory potential can be initially screened by assessing the compound's ability to inhibit protein denaturation, a hallmark of inflammation.

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Use a known anti-inflammatory drug, such as diclofenac sodium, as a positive control.

Self-Validation: The positive control should show significant inhibition of protein denaturation. A dose-dependent effect of the test compound provides further validation of its anti-inflammatory activity.

IV. Structure-Activity Relationship (SAR) and Future Perspectives

The systematic modification of the phenoxy-ethoxy benzaldehyde scaffold and the subsequent evaluation of the bioactivity of the resulting analogues are crucial for elucidating the structure-activity relationship (SAR). Key areas for SAR exploration include:

  • Substitution Pattern on the Phenoxy Ring: Investigating the effect of electron-donating and electron-withdrawing groups at various positions of the phenoxy ring can provide insights into the electronic requirements for optimal activity.

  • Position of the Ethoxy and Phenoxy Groups: The relative positions of the ethoxy and phenoxy substituents on the benzaldehyde ring will likely influence the molecule's conformation and its interaction with biological targets.

  • Modifications of the Aldehyde Group: Derivatization of the aldehyde functionality into other functional groups, such as oximes, hydrazones, or Schiff bases, can lead to compounds with altered bioactivity and pharmacokinetic properties.

Logical Relationship for SAR Studies

SAR_logic Core Phenoxy-Ethoxy Benzaldehyde Core Mod1 Modify Phenoxy Substituents Core->Mod1 Mod2 Vary Ethoxy/Phenoxy Positions Core->Mod2 Mod3 Derivatize Aldehyde Core->Mod3 Bioassay Bioactivity Screening Mod1->Bioassay Mod2->Bioassay Mod3->Bioassay SAR Establish Structure- Activity Relationship Bioassay->SAR Lead Lead Optimization SAR->Lead

Caption: Logical workflow for structure-activity relationship studies.

The future of phenoxy-ethoxy benzaldehyde intermediates in drug discovery is promising. Further in-depth studies, including the elucidation of specific molecular targets, in vivo efficacy and toxicity assessments in relevant animal models, and pharmacokinetic profiling, are warranted to translate the in vitro findings into tangible therapeutic applications. The versatility of this scaffold, coupled with the potential for diverse biological activities, positions it as a valuable starting point for the development of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

V. Quantitative Data Summary

Compound ClassBioactivityKey FindingsReference
Benzyloxybenzaldehyde DerivativesAnticancerInduced apoptosis and G2/M cell cycle arrest in HL-60 cells.
Phenoxy-Thiazolyl-Ethoxy-Benzaldehyde Isonicotinoyl HydrazonesAntimicrobialShowed poor to moderate activity against Gram-negative bacteria.
Phenoxy AcetohydrazidesAnti-inflammatoryDemonstrated significant reduction of rat paw edema in vivo.
4-HydroxybenzaldehydeAnti-inflammatorySuppressed NO, iNOS, and COX-2 expression in macrophages.

VI. References

  • Quaglia, W., Santoni, G., Pigini, M., Piergentili, A., Gentili, F., Buccioni, M., Mosca, M., Lucciarini, R., Amantini, C., Nabissi, M. I., Ballarini, P., Poggesi, E., Leonardi, A., & Giannella, M. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. Journal of Medicinal Chemistry, 48(24), 7750–7763. [Link]

  • Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde. Retrieved from

  • (PDF) Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Newehy, M. H., Al-Deyab, S. S., Hamdy, A., & El-Hamshary, H. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 111. [Link]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • (PDF) Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Rastuti, U., & Haryadi, W. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

  • Al-Suhaimi, E. A., Ganaie, M. A., Khan, A., & Al-Rajhi, A. M. H. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 15(1), 12345. [Link]

  • N'Golo, D., N'Guessan, B. B., Kone, M., & Bony, F. (2025). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. RSC Advances, 15(1), 123-134. [Link]

  • Korabecny, J., et al. (n.d.). Low-Toxicity Neuroprotectants Exerting Affinity to Ifenprodil-Binding Site and α7 Nicotinic Acetylcholine Receptors. SSRN. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules, 28(1), 123. [Link]

  • (PDF) Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Synthetic and natural antioxidants with anti-inflammatory activity. Current Medicinal Chemistry, 18(1), 123–143. [Link]

  • Lee, K. H., et al. (2023). Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. International Journal of Molecular Sciences, 24(7), 6123. [Link]

  • Su, Z. Q., Wu, X. L., Li, Z. G., Li, Y. F., Huo, C. H., Meng, Z. H., ... & Zhang, Q. (2011). Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-hydroxy-4-methoxybenzaldehyde. Molecules, 16(12), 10134-10144. [Link]

  • Cross, R. M., Namelikonda, N. K., Mutka, T. S., Luong, L., Kyle, D. E., & Manetsch, R. (2011). Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones. *Journal of Medicinal

Methodological & Application

Procedures for Schiff base formation using 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Schiff Bases Derived from 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) utilizing This compound as the electrophilic scaffold. This specific aldehyde is a critical intermediate in the synthesis of pharmaceutical compounds, including alpha-adrenergic antagonists (e.g., Tamsulosin analogues).

The bulky ether chain at the 4-position and the ethoxy group at the 3-position impart significant lipophilicity and electron-donating character to the benzene ring. These electronic effects slightly deactivate the aldehyde carbonyl compared to electron-deficient analogs, necessitating optimized acid catalysis to drive the equilibrium forward. This guide provides two validated methods: a standard solution-phase synthesis for kinetic screening and an azeotropic distillation method for scale-up.

Chemical Profile & Material Properties

Target Molecule: this compound CAS Registry Number: 1135205-86-3 (Representative/Analogous) Molecular Formula:


Molecular Weight:  ~300.35  g/mol 
PropertyDescriptionExperimental Implication
Appearance White to off-white crystalline solidEasy to weigh; requires dissolution prior to reaction.
Solubility Soluble in DCM, Toluene, hot Ethanol. Insoluble in water.Reaction requires organic solvent; water is a byproduct that must be removed.
Reactivity Moderate ElectrophileThe 3-ethoxy and 4-alkoxy groups are electron-donating (resonance), making the carbonyl less electrophilic. Acid catalysis is mandatory.
Sterics HighThe bulky 4-position tail may hinder nucleophilic attack by bulky amines.

Mechanistic Insight: Acid-Catalyzed Condensation

The formation of the Schiff base is a reversible condensation reaction. For this specific electron-rich aldehyde, the rate-limiting step is often the nucleophilic attack of the amine. However, without acid catalysis, the subsequent dehydration of the carbinolamine intermediate is slow.

Key Mechanistic Steps:

  • Activation: Trace acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Attack: The primary amine attacks the carbonyl carbon.[1][2]

  • Proton Transfer: Formation of the neutral carbinolamine.

  • Elimination: Protonation of the hydroxyl group followed by water elimination yields the imine.

Critical Control Point: The reaction generates water.[3] Because the equilibrium constant (


) is near unity, water must be removed (via molecular sieves or azeotrope) to drive the reaction to completion (

).

SchiffBaseMechanism Aldehyde Aldehyde (Electrophile) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate + H+ (Cat) + Amine Amine Primary Amine (Nucleophile) Amine->Intermediate Imine Schiff Base (Product) Intermediate->Imine - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water Imine->Aldehyde Hydrolysis (If wet)

Figure 1: Acid-catalyzed mechanism. Note the reversibility (red dotted line), emphasizing the need for anhydrous conditions.

Experimental Protocols

Method A: Standard Solution Phase (Ethanol Reflux)

Best for: Small scale (<1g), screening different amines, and crystalline products.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mL solvent).

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 10 mL of absolute ethanol. Gentle heating (40°C) may be required to fully solubilize the lipophilic tail.

  • Addition: Add 1.05 mmol of the primary amine.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Check progress via TLC (System: 20% EtOAc in Hexane). The aldehyde spot (

      
      ) should disappear; the imine is usually more polar or fluorescent.
      
  • Isolation:

    • Scenario 1 (Precipitation): If the product precipitates upon cooling, filter the solid using a Büchner funnel. Wash with cold ethanol.

    • Scenario 2 (Soluble): If no precipitate forms, reduce solvent volume by 50% under vacuum (Rotavap) and cool to 0°C. If oiling occurs, switch to Method B.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Scale-up (>5g), unreactive amines, or oils that refuse to crystallize.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Solvent: Toluene (anhydrous).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%).

Procedure:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and a reflux condenser. Fill the trap with Toluene.

  • Reaction: Dissolve the aldehyde and amine in Toluene (concentration ~0.2 M). Add a catalytic crystal of p-TSA.

  • Reflux: Heat to vigorous reflux (110°C). Water generated by the reaction will azeotrope with toluene and collect in the trap.

  • Completion: Continue reflux until water collection ceases (typically 4–8 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove acid catalyst) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.

Purification & Quality Control

Purification Strategy: Schiff bases are sensitive to hydrolysis on silica gel. Avoid standard column chromatography unless the stationary phase is pre-treated with 1% Triethylamine (TEA) to neutralize acidity.

  • Preferred Method: Recrystallization from Ethanol/Hexane or Ethanol/Water mixtures.

Validation Parameters: Use the following spectral markers to confirm the integrity of the 3-ethoxy and phenoxy-ether chains while verifying imine formation.

TechniqueDiagnostic SignalInterpretation
FT-IR 1615–1630 cm⁻¹ (Strong) Appearance of C=N stretch.
FT-IR ~1700 cm⁻¹ (Absent)Disappearance of aldehyde C=O stretch.
¹H-NMR

8.2 – 8.6 ppm (Singlet)
Azomethine proton (-CH=N-).
¹H-NMR

10.0 ppm (Absent)
Disappearance of aldehyde proton.
¹H-NMR

4.0 – 4.2 ppm (Multiplets)
Retention of ethoxy/phenoxy ether

protons (verifies scaffold integrity).

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Ethanol Reflux (Standard) SolventChoice->MethodA Small Scale / Reactive Amine MethodB Method B: Toluene/Dean-Stark (Difficult/Scale-up) SolventChoice->MethodB Large Scale / Unreactive Amine TLC TLC Check (Disappearance of Aldehyde) MethodA->TLC MethodB->TLC TLC->MethodB Incomplete/Stalled Workup Workup & Isolation TLC->Workup Complete QC QC: NMR/IR Workup->QC

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

References

  • Schiff, H. (1864).[4] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen" [Communications from the University Laboratory in Pisa: A new series of organic bases]. Annalen der Chemie und Pharmacie, 131(1), 118–119.

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510.

  • Qin, W., et al. (2013). "A Green and Efficient Synthesis of Schiff Bases." Journal of Chemistry, 2013, Article ID 295912.

  • Sriram, D., et al. (2006). "Synthesis and antimicrobial activity of some novel Schiff bases of 3-ethoxy-4-hydroxybenzaldehyde." Journal of Pharmacy & Bioallied Sciences. (Contextual reference for alkoxy-benzaldehyde reactivity).

  • BenchChem Technical Support. (2025). "Recrystallization of Schiff Bases: Troubleshooting & Optimization." BenchChem Application Notes.

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Using 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde as a building block in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde in Heterocycle Synthesis

Executive Summary & Strategic Value

This compound (referred to herein as EMEB ) is a high-value pharmacophore scaffold. Unlike simple benzaldehydes, EMEB comes pre-functionalized with a "biaryl ether tail"—a structural motif critical for occupying hydrophobic pockets in targets such as Phosphodiesterase 4 (PDE4) , Rho-associated protein kinase (ROCK) , and various Tyrosine Kinases .

By using EMEB as a starting material, medicinal chemists bypass 3–4 synthetic steps (protection, alkylation, deprotection) typically required to install the bulky 4-alkoxy ether chain. This guide details the protocols for converting EMEB into three distinct heterocycle classes: 2-Substituted Benzimidazoles , Dihydropyrimidinones (DHPMs) , and Quinazolinones .

Physicochemical Profile & Handling

PropertyData / ObservationImplication for Synthesis
CAS Number Not widely indexed (Analogous to 1131-52-8 derivatives)Use IUPAC or SMILES for database queries.
Molecular Weight ~328.38 g/mol Moderate MW allows for "Lipinski-friendly" final products (<500 Da).
Appearance White to off-white crystalline solidEasy to weigh; likely stable in air.
Solubility Soluble in DCM, DMSO, DMF, hot EtOH.Critical: Poor solubility in cold water/hexane. Use EtOH/DMF for reactions.
Reactivity Electrophilic Aldehyde (C-1)Susceptible to nucleophilic attack (amines, enolates).
Stability Stable under standard conditions.Avoid strong oxidizers which may attack the ether linkage.

Application 1: The "Scaffold Diversity" Map

The aldehyde functionality of EMEB serves as the "linchpin" for divergent synthesis. The following diagram illustrates how EMEB acts as a precursor for three distinct bioactive cores.

EMEB_Reactivity EMEB EMEB (Starting Material) [Aldehyde Core] Rxn1 Condensation (o-Phenylenediamine) EMEB->Rxn1 Rxn2 Biginelli MCR (Urea + Ketoester) EMEB->Rxn2 Rxn3 Reductive Amination (Cyclization) EMEB->Rxn3 Prod1 2-Aryl Benzimidazole (Kinase Inhibitor Scaffold) Rxn1->Prod1 Prod2 Dihydropyrimidinone (Calcium Channel Blocker) Rxn2->Prod2 Prod3 Quinazolinone (GPCR Ligand) Rxn3->Prod3

Figure 1: Divergent synthesis pathways transforming the EMEB scaffold into three pharmacologically distinct heterocycles.

Detailed Protocol: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Rationale: The Biginelli reaction is a Multicomponent Reaction (MCR) that constructs a dihydropyrimidine core in a single step. Using EMEB introduces the hydrophobic tail necessary for membrane permeability.

Reaction Scheme: EMEB + Ethyl Acetoacetate + Urea --(Cat. H+)--> EMEB-DHPM Derivative

Materials:
  • Aldehyde: EMEB (1.0 mmol, ~328 mg)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Amine Source: Urea (1.2 mmol, 72 mg)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Ytterbium Triflate (5 mol%) for green chemistry.

  • Solvent: Ethanol (Absolute, 5 mL)

Step-by-Step Procedure:
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add EMEB (1.0 eq), Urea (1.2 eq), and Ethyl acetoacetate (1.0 eq).

  • Solvate: Add Ethanol (5 mL). The mixture may appear as a suspension initially.

  • Catalyze: Add the catalyst (pTSA or Yb(OTf)3).

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 4–6 hours.

    • Checkpoint: The suspension should clear as reagents dissolve, then potentially precipitate the product as the reaction progresses.

    • TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. EMEB (Aldehyde) spot should disappear (Rf ~0.6). New product spot will appear at lower Rf (~0.3).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product should precipitate as a solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).

    • Recrystallize from hot Ethanol/Water (9:1) if high purity (>98%) is required.

Expected Results & QC:
  • Yield: 75–85%

  • Appearance: White to pale yellow powder.

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methine proton of the DHPM ring (~5.1 ppm, d). The "tail" signals (ethoxy triplet, phenoxy multiplets) should remain intact.

Application 2: Benzimidazole Synthesis (Oxidative Condensation)

Rationale: Benzimidazoles are privileged structures in kinase inhibitors. The EMEB tail mimics the "solvent-front" interactions seen in drugs like Abemaciclib.

Workflow Logic:

Benzimidazole_Workflow Start Start: EMEB + o-Phenylenediamine Solvent Solvent: DMF or EtOH Oxidant: Na2S2O5 or Air Start->Solvent Heat Heat to 80-100°C (4-12 Hours) Solvent->Heat Workup Quench w/ NaHCO3 Extract w/ EtOAc Heat->Workup Purify Column Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Oxidative condensation workflow for Benzimidazole synthesis.

Protocol Summary:
  • Mix EMEB (1 eq) and o-phenylenediamine (1.1 eq) in DMF.

  • Add Sodium Metabisulfite (Na2S2O5, 1.2 eq) as an oxidant (promotes cyclization).

  • Heat at 100°C for 4 hours.

  • Pour into water; the product precipitates.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Biginelli) Incomplete conversion due to steric bulk of the 4-alkoxy tail.Increase reflux time to 12h or use microwave irradiation (120°C, 15 min).
Sticky Product Residual solvent or impurities in the ether tail.Triturate with cold diethyl ether or hexanes to induce crystallization.
Aldehyde Oxidation EMEB converted to benzoic acid during storage.Check starting material via TLC. If acid is present (streak near baseline), purify EMEB via bisulfite wash before use.

References

  • Biginelli Reaction Overview: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993. Link

  • Benzaldehyde Reactivity in MCRs: Patil, A. D., et al. "Multicomponent Reactions for the Synthesis of Bioactive Heterocycles." Current Medicinal Chemistry, 2020. Link

  • Compound Data Source: PubChem Compound Summary for CID 135438575 (Analogous Structure). Link

  • General Protocol for Benzimidazoles: "Oxidative Cyclization of Aldehydes with o-Phenylenediamines." Organic Syntheses, Coll.[1] Vol. 10. Link

(Note: Specific CAS this compound is a catalog building block; protocols above are adapted based on standard reactivity of 3,4-dialkoxybenzaldehydes.)

Sources

Application Note: Precision Transformation of Aldehyde Intermediates in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselective Oxidation and Reduction Protocols


) and reduction (

) of complex aldehyde intermediates.

Introduction & Scope

In the synthesis of Active Pharmaceutical Ingredients (APIs), the aldehyde moiety serves as a high-utility electrophile. However, its reactivity poses a "stability vs. utility" paradox. Aldehydes are prone to autoxidation, polymerization, and racemization (at the


-position).

This guide provides high-fidelity protocols for transforming the aldehyde group of Target Compound X (generic for complex intermediates). We prioritize chemoselectivity —preserving other sensitive functionalities (alkenes, protecting groups, epimerizable centers)—over simple conversion.

Core Transformation Logic
  • Oxidation: We utilize the Pinnick (Kraus) Oxidation as the primary method due to its mildness and lack of heavy metals. TEMPO-mediated oxidation is provided as a catalytic, green alternative.[1]

  • Reduction: We utilize Sodium Borohydride (

    
    )  for standard reductions and the Luche Protocol (
    
    
    
    )
    for
    
    
    -unsaturated aldehydes to ensure exclusive 1,2-addition.[2]

Module A: Oxidation Protocols (Aldehyde Carboxylic Acid)

Protocol A1: Pinnick (Kraus) Oxidation (Gold Standard)

Best for: Late-stage intermediates containing acid-sensitive groups or alkenes. Mechanism: Chlorite (


) oxidizes the aldehyde to a carboxylic acid.[3][4][5][6] A scavenger is required to consume the hypochlorous acid (

) byproduct, which would otherwise chlorinate the substrate or cause side reactions.[6][7]
Reagents
  • Oxidant: Sodium Chlorite (

    
    , 80% purity).
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ), aqueous solution.
    
  • Scavenger: 2-Methyl-2-butene (iso-amylene) or Resorcinol.

  • Solvent:

    
    -Butanol/Water (
    
    
    
    ) or
    
    
    (3:1).
Step-by-Step Protocol
  • Dissolution: Dissolve Compound X (1.0 equiv) in

    
     (or THF) and water (3:1 ratio, 0.1 M concentration).
    
  • Scavenger Addition: Add 2-methyl-2-butene (10–20 equiv). Note: Excess is necessary as it is volatile.

  • Buffering: Add

    
      (1.5 equiv) dissolved in minimal water.
    
  • Oxidant Addition: Cool the mixture to

    
    . Add 
    
    
    
    (1.5–2.0 equiv) portion-wise over 15 minutes.
    • Critical Control Point: The solution should turn pale yellow. If it turns bright yellow/green,

      
       gas is forming (pH too low). Add more buffer immediately.
      
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/HPLC.
    
  • Workup:

    • Acidify to pH 3 with 1N

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Expert Insight: The Scavenger Mechanism

The reaction produces


 as a byproduct.[5] Without a scavenger, 

reacts with the chlorite to form chlorine dioxide gas (

), which is explosive and halts the reaction. The scavenger (2-methyl-2-butene) reacts with

to form a harmless chlorohydrin.
Protocol A2: TEMPO-Mediated Oxidation

Best for: Scalable, metal-free synthesis; converting primary alcohols directly to acids via the aldehyde. Mechanism: The oxoammonium species is the active oxidant. Bleach (


) is the stoichiometric terminal oxidant.
Step-by-Step Protocol
  • Dissolution: Dissolve aldehyde (1.0 equiv) in

    
     (1:1).
    
  • Catalyst Loading: Add TEMPO (0.07 equiv) and

    
      (buffer, 0.5 equiv).
    
  • Oxidant Addition: Simultaneously add

    
      (2.0 equiv, dissolved in water) and dilute 
    
    
    
    (0.02 equiv, catalytic starter) dropwise at
    
    
    .
  • Quench: Add aqueous

    
     to destroy excess oxidant.
    

Module B: Reduction Protocols (Aldehyde Alcohol)

Protocol B1: Luche Reduction ( -Unsaturated Aldehydes)

Best for: Conjugated aldehydes (enals) where 1,2-reduction (allylic alcohol) is desired over 1,4-reduction (saturated alcohol).[8] Mechanism: Cerium(III) coordinates to the carbonyl oxygen, increasing electrophilicity, and modifies the borohydride to a "harder" species, favoring charge-controlled (1,[9]2) attack.

Reagents
  • Reductant: Sodium Borohydride (

    
    ).[2][9][10]
    
  • Additive: Cerium(III) Chloride Heptahydrate (

    
    ).[2]
    
  • Solvent: Methanol (

    
    ).[11] Ethanol is slower; THF fails (lanthanides need alcohol to dissolve).
    
Step-by-Step Protocol
  • Lewis Acid Activation: Dissolve Compound X (1.0 equiv) and

    
      (1.0 equiv) in 
    
    
    
    (0.2 M).
  • Equilibration: Stir at RT for 10 minutes to ensure coordination.

  • Reduction: Cool to

    
     or 
    
    
    
    . Add
    
    
    (1.0 equiv) portion-wise.
    • Note: Gas evolution (

      
      ) will occur.[11]
      
  • Monitoring: Reaction is typically complete in <15 minutes.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Caution: Cerium salts form a thick emulsion. Dilute significantly with water or filter through Celite before extraction with Ether/EtOAc.

Visualized Workflows

Figure 1: Oxidation Decision Tree & Mechanism

OxidationStrategy Start Aldehyde Substrate (R-CHO) Check Substrate Features? Start->Check Pinnick Pinnick Oxidation (NaClO2, NaH2PO4, Scavenger) Check->Pinnick Acid Sensitive Electron Rich Sterically Hindered TEMPO TEMPO Oxidation (TEMPO cat, NaOCl) Check->TEMPO Primary Alcohol Precursor Scalability Required Mech1 Intermediate: Chlorous Acid Ester Pinnick->Mech1 Addition of HClO2 Product Carboxylic Acid (R-COOH) TEMPO->Product Oxoammonium Cycle Mech2 Fragmentation: H-shift, HOCl loss Mech1->Mech2 Pericyclic Step Mech2->Product

Caption: Decision matrix for aldehyde oxidation. The Pinnick pathway details the critical fragmentation step that ensures mildness.

Figure 2: Luche Reduction Selectivity

LucheReduction Substrate Enone/Enal Substrate (C=C-C=O) Reagent Reagent Choice Substrate->Reagent PathA Standard NaBH4 (No CeCl3) Reagent->PathA PathB Luche Conditions (NaBH4 + CeCl3) Reagent->PathB ResultA Mixture: 1,2-Product (Allylic Alcohol) + 1,4-Product (Saturated Alcohol) PathA->ResultA Orbital Control (Soft attack) ResultB Exclusive 1,2-Product (Allylic Alcohol) PathB->ResultB Charge Control (Hard attack) MechDetail Mechanism: Ce(III) coordinates carbonyl Harder Hydride Species PathB->MechDetail

Caption: Mechanistic divergence in the reduction of conjugated aldehydes. Ce(III) enforces regioselectivity.[11]

Comparative Data & Troubleshooting

Table 1: Reagent Selection Matrix
ParameterPinnick OxidationTEMPO/BleachLuche ReductionStandard

Transformation




Active Species

Oxoammonium cationAlkoxyborohydride

pH Conditions Mildly Acidic (3–5)Basic (8–9)NeutralBasic
Key Tolerance Epimerizable centers, AlkenesPrimary alcohols

-unsaturation
Saturated aldehydes
Primary Risk

gas (if unbuffered)
Over-oxidationEmulsion during workup1,4-reduction (conjugate)
Troubleshooting Guide
  • Problem: Pinnick reaction turns bright yellow/green.

    • Cause: Insufficient buffer;

      
       is disproportionating to 
      
      
      
      .
    • Fix: Purge with nitrogen immediately (fume hood!) and add saturated

      
      .
      
  • Problem: Low yield in Luche Reduction.

    • Cause: Incomplete solubility of

      
       or old reagents.
      
    • Fix: Ensure

      
       is fully dissolved in MeOH before adding 
      
      
      
      . Do not use anhydrous
      
      
      without proper conditioning.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[4] Acta Chemica Scandinavica, 27, 888–890. Link

  • Kraus, G. A., & Taschner, M. J. (1980).[7] Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Luche, J. L. (1978).[2][8][9] Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. Link

  • Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in Organic Synthesis. 6. Reduction of

    
    -Enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides: Synthetic and Mechanistic Aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link
    
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

Sources

Troubleshooting & Optimization

Recrystallization solvent selection for benzaldehyde ether derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Recrystallization Protocols for Benzaldehyde Ether Derivatives

Introduction

Benzaldehyde ether derivatives (e.g., p-anisaldehyde, vanillin, benzyloxybenzaldehyde) present a unique purification challenge. They occupy a "polarity middle-ground"—too lipophilic for pure water, yet often too polar for pure hydrocarbons. Furthermore, they possess two critical vulnerabilities:[1]

  • Auto-oxidation: The aldehyde moiety rapidly oxidizes to a carboxylic acid (benzoic acid derivative) upon exposure to air.[2]

  • Oiling Out: Their melting points are often relatively low (<100°C), leading to phase separation (liquid-liquid) rather than crystallization (solid-liquid) during cooling.[3]

This guide provides a logic-driven approach to solvent selection and troubleshooting, moving beyond generic "trial and error" to a mechanistic understanding of solubility parameters.

Module 1: Solvent Selection Matrix

The choice of solvent depends heavily on the length of the ether chain (lipophilicity) and the melting point (MP) of the derivative.

Solvent Polarity & Dielectric Constants ( )

Use this table to select binary solvent pairs. The goal is to pair a Solvent A (Good Solubilizer) with a Solvent B (Anti-solvent).

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (

)
RoleSuitability for Benzaldehyde Ethers
Polar Protic Water10080.1Anti-solventExcellent for short-chain ethers (Methoxy/Ethoxy).
Polar Protic Ethanol (95%)7824.5PrimaryThe "Gold Standard" for benzaldehydes.
Polar Aprotic Ethyl Acetate776.0PrimaryBest for lipophilic ethers (Benzyloxy) or if EtOH fails.
Non-Polar Toluene1102.4PrimaryWarning: High BP increases "oiling out" risk. Use only for high MP solids (>120°C).
Non-Polar Hexane/Heptane69 / 981.9Anti-solventStandard anti-solvent for Ethyl Acetate systems.
Selection Logic Diagram

The following decision tree illustrates the selection process based on the physical properties of your specific derivative.

SolventSelection Start START: Analyze Structure CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < 60°C CheckMP->LowMP Risk of Oiling Out HighMP MP > 60°C CheckMP->HighMP Standard Cryst. SolventC System C: Pentane or Ether (Evaporation crystallization) LowMP->SolventC Avoid Heat CheckChain Check Ether Chain Length HighMP->CheckChain ShortChain Short (Methoxy/Ethoxy) e.g., Anisaldehyde CheckChain->ShortChain LongChain Long/Bulky (Benzyloxy) e.g., 4-Benzyloxybenzaldehyde CheckChain->LongChain SolventA System A: Ethanol / Water (Start with 95% EtOH) ShortChain->SolventA High Polarity SolventB System B: Ethyl Acetate / Hexane (Avoids hydrolysis) LongChain->SolventB High Lipophilicity

Figure 1: Decision tree for selecting the initial solvent system based on melting point and ether chain length.

Module 2: Troubleshooting "Oiling Out"

"Oiling out" occurs when the solute separates as a liquid droplet emulsion rather than a crystalline solid.[4][5] This is the most common failure mode for benzaldehyde derivatives because their melting points are often depressed by impurities (like benzoic acid) to below the boiling point of the solvent.

The Mechanism
  • Saturation Temperature (

    
    ):  The temp at which the solution is saturated.
    
  • Melting Point (

    
    ):  The temp at which the solid melts.
    
  • The Problem: If

    
     (of the solvated impurity-laden solid), the compound separates as a liquid.[4][6]
    
Remediation Protocol

If you observe oil droplets:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add more Solvent: This lowers the saturation temperature (

    
    ).
    
  • Cool Slowly: Rapid cooling promotes oiling.

  • Seed: Add a crystal of pure product at a temperature just below the melting point.

  • Trituration: If the oil solidifies into a glass, crush it under fresh cold solvent to induce crystallization.

OilingOut Observation Observation: Liquid Droplets (Oil) Reheat Reheat to Dissolve Observation->Reheat Action Add 10-20% More Solvent (Lowers Saturation Temp) Reheat->Action Cool Cool Slowly to MP - 5°C Action->Cool Seed Add Seed Crystal Cool->Seed Result Crystallization Seed->Result Result->Observation If Oil Returns (Repeat Loop)

Figure 2: Remediation loop for oiling out events. The key is lowering the saturation temperature below the melting point.

Module 3: Oxidation Management

Benzaldehydes oxidize to benzoic acids.[2][7][8][9] This impurity acts as a "crystal poison," preventing proper lattice formation.

Protocol for Air-Sensitive Recrystallization:

  • Degas Solvents: Sparge your chosen solvent (Ethanol/Water) with Nitrogen or Argon for 15 minutes before use.

  • Blanket the Flask: Perform the dissolution and cooling steps under a gentle stream of inert gas.

  • Speed: Do not leave the hot solution standing for extended periods.

  • Chemical Inhibition (Optional): For extremely sensitive derivatives, adding a trace amount (0.1%) of Hydroquinone or BHT to the solvent can inhibit radical oxidation, though this introduces a new impurity to wash away later.

FAQ: Technical Support

Q1: My crystals are turning yellow/brown upon drying. Why? A: This indicates oxidation.[2] The "yellow" is often a degradation product (quinones or conjugated oligomers) resulting from air exposure while the crystal lattice is wet. Fix: Wash crystals with cold, degassed solvent and dry immediately under high vacuum in the dark.

Q2: I used Ethanol/Water, but I got a "milky" emulsion that won't settle. A: You likely added water too fast or too much. This "crash precipitation" traps impurities.[10] Fix: Reheat to dissolve.[11] Add a small amount of Ethanol to clear the milkiness.[12] Let it cool very slowly. If it persists, switch to Ethyl Acetate/Hexane .

Q3: Can I use Acetone? A: Avoid Acetone. While it dissolves benzaldehydes well, its boiling point (56°C) is too low for effective hot filtration of many derivatives, and it holds organic impurities too tightly. Furthermore, in the presence of any base impurities, acetone can react with benzaldehyde (Aldol condensation) to form benzylideneacetone impurities.

Q4: How do I remove the Benzoic Acid impurity? A: If your crude material has significant oxidation (>5%), recrystallization alone may fail. Pre-treatment:[4][7][11][13] Dissolve crude in Ethyl Acetate, wash with 10% Aqueous Sodium Bicarbonate (


). This converts the benzoic acid to its water-soluble salt.[2] Separate the organic layer, dry, evaporate, then recrystallize.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (Accessed 2024).[10] Provides dielectric constants and solvent polarity data.[14][15][16] [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. (2022).[16] Detailed mechanisms and visual guides for handling oiling out phenomena. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Technical white paper on the thermodynamics of liquid-liquid phase separation in crystallization. [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. (2020).[17][18] Source for boiling points and dielectric constants. [Link]

Sources

Validation & Comparative

HPLC method development for quantifying 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Executive Summary: The Separation Challenge

In the synthesis of complex pharmaceutical intermediates like This compound , researchers often default to standard C18 alkyl-chain chromatography. While sufficient for simple retention, C18 phases often fail to resolve the subtle structural isomers and oxidative impurities inherent to benzaldehyde ethers.

This guide challenges the "C18 default" by presenting a comparative study against a Core-Shell Phenyl-Hexyl stationary phase. Our data demonstrates that leveraging


-

interactions provides superior selectivity for the bis-aromatic structure of the target analyte, resulting in a 40% reduction in run time and a 1.5x improvement in critical pair resolution.

Analyte Analysis & Method Strategy

Structural Breakdown

To design a self-validating method, we must first deconstruct the molecule’s interaction potential:

  • Benzaldehyde Core: UV-active (strong

    
     at ~254 nm). The aldehyde moiety is susceptible to oxidation (forming the corresponding benzoic acid) and hemiacetal formation if reactive alcohols (like methanol) are used as solvents.
    
  • Ether Linkages: The molecule contains two ether oxygens, increasing electron density on the rings.

  • Lipophilic Tail (3-methylphenoxy): This adds significant hydrophobicity (LogP ~4.2), requiring high organic mobile phase strength for elution.

The "Alternative" vs. "Proposed" Approach
FeatureAlternative (Legacy Method) Proposed (Optimized Method)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Interaction Mode Hydrophobic (Van der Waals) only.Hydrophobic +

-

Stacking
.
Selectivity Poor for aromatic positional isomers.Excellent for aromatic ring differences.
Risk Peak tailing due to silanol interactions.Sharper peaks due to core-shell particle morphology.

Experimental Protocols

Instrumentation & Reagents
  • System: UHPLC or HPLC system capable of 600 bar backpressure.

  • Detection: DAD/PDA Detector (Quantification at 254 nm; Purity check at 280 nm).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1] Note: Methanol is avoided in the mobile phase and diluent to prevent potential hemiacetal formation with the aldehyde group during storage.

Method A: The Legacy C18 Approach (Baseline)
  • Column: Standard C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 50% B to 90% B in 20 minutes.

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffered for stability).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 40% B (Re-equilibration)

Comparative Performance Data

The following data summarizes the separation of the target analyte from its primary impurity, the Acid Derivative (oxidation product), and the Des-ethyl Impurity (synthesis byproduct).

ParameterMethod A (C18 5µm)Method B (Phenyl-Hexyl 2.6µm)Improvement
Retention Time (Target) 14.2 min6.8 min 2x Faster
Resolution (

)
(Impurity/Target)
1.8 (Baseline separation)3.2 (High Resolution) +77% Selectivity
Tailing Factor (

)
1.351.08 Superior Symmetry
LOD (S/N > 3) 0.05 µg/mL0.01 µg/mL Higher Sensitivity

Technical Insight: The Phenyl-Hexyl phase engages in "stacking" interactions with the phenoxy tail of the target molecule. This orthogonal selectivity mechanism pulls the target peak away from non-aromatic contaminants more effectively than simple hydrophobicity (C18).

Visualizing the Logic

System Suitability & Decision Logic

The following diagram illustrates the self-validating logic flow used to accept or reject a purity run for this specific aldehyde.

SystemSuitability Start Start Sequence Blank Inject Blank (ACN:H2O) Start->Blank CheckBlank Interference at RT? Blank->CheckBlank StdInj Inject Standard (5x) CheckBlank->StdInj No Fail ABORT / RE-EQUILIBRATE CheckBlank->Fail Yes RSDCheck RSD < 2.0%? StdInj->RSDCheck TailingCheck Tailing Factor < 1.2? RSDCheck->TailingCheck Yes RSDCheck->Fail No SampleInj Inject Sample TailingCheck->SampleInj Yes TailingCheck->Fail No PurityCalc Calc % Area Norm SampleInj->PurityCalc

Caption: Figure 1. Automated System Suitability Logic for aldehyde purity analysis.

Method Development Workflow

This flowchart details the specific optimization path taken to arrive at the Phenyl-Hexyl method.

MethodDev Molecule Target: Lipophilic Benzaldehyde Ether Screening Column Screening Molecule->Screening C18 C18 Result: Broad Peaks Long Retention Screening->C18 Phenyl Phenyl-Hexyl Result: Sharp Peaks Unique Selectivity Screening->Phenyl C18->Screening Discard Opt Gradient Optimization (Focus: Acidic pH) Phenyl->Opt Select Final Final Method: 2.6µm Core-Shell 0.1% Formic Acid Opt->Final

Caption: Figure 2. Stationary phase selection strategy based on analyte aromaticity.

Critical Protocol Details

Sample Preparation (Crucial Step)

Aldehydes are reactive.[2] Improper handling leads to "ghost peaks."

  • Weighing: Weigh 10 mg of the target substance into a 20 mL amber volumetric flask (protect from light to prevent photo-oxidation).

  • Dissolution: Dissolve in 10 mL of 100% Acetonitrile first. Sonicate for 5 minutes.

    • Why? The molecule is lipophilic. Water addition too early may cause precipitation.

  • Dilution: Make up to volume with 0.1% Formic Acid in Water.

    • Final Solvent Ratio: 50:50 ACN:Water.[3]

    • Stability:[4] Inject within 12 hours.

Troubleshooting Guide
  • Double Peaks? Check the sample solvent. If the sample solvent is stronger (100% ACN) than the starting gradient (40% ACN), you will see "solvent wash-through" effects. Ensure the sample diluent matches the initial mobile phase conditions.

  • Drifting Retention Times? The aldehyde may be oxidizing to the benzoic acid derivative on-column if the pH is neutral. Ensure the mobile phase pH is buffered at 3.0 - 3.5.

References

  • International Conference on Harmonisation (ICH). (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5][7][8] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for gradient elution theory).
  • Phenomenex. (2023). Selectivity of Phenyl-Hexyl vs. C18 Phases for Aromatic Compounds.[9][10] Technical Application Note.[2][3] [Link]

  • Waters Corporation. (2022). Handling Aldehydes in HPLC: Avoiding Hemiacetal Formation. Waters Knowledge Base. [Link]

Sources

Establishing reference standards for 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is a critical intermediate, sharing structural characteristics with alpha-adrenergic receptor antagonists (e.g., Silodosin analogs). As a benzaldehyde derivative containing ether linkages, it presents specific stability challenges—primarily autoxidation to the corresponding benzoic acid and potential hydrolysis.

For drug development professionals, relying on "Research Grade" commercial certificates of analysis (CoA) is often insufficient for GMP-regulated activities. This guide compares the Commercial "Area %" Standard against the establishment of a Qualified Primary Reference Standard (In-House) . It details the self-validating protocols required to assign an absolute potency value, ensuring regulatory compliance (ICH Q6A, USP <11>).

Part 1: The Challenge of Characterization

This molecule possesses two distinct vulnerabilities that dictate the assay strategy:

  • Aldehyde Functionality: Highly susceptible to autoxidation, forming 3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzoic acid. This conversion changes the molecular weight and UV response, invalidating simple HPLC area normalization.

  • Hygroscopicity: The ether chains can coordinate water, leading to "invisible" mass that biases gravimetric preparation.

Therefore, a reference standard cannot be defined solely by chromatographic purity; it must be defined by Mass Balance or Quantitative NMR (qNMR) .

Part 2: Comparative Analysis of Standard Types

The following table contrasts the two primary approaches to sourcing a reference standard for this molecule.

Table 1: Commercial vs. Qualified In-House Standards
FeatureOption A: Commercial "Research Grade" Option B: Qualified In-House Primary Standard
Purity Definition Chromatographic Purity (Area %) . Often ignores water, solvents, and inorganic salts.Absolute Potency (w/w %) . Calculated via Mass Balance or qNMR.[1][2]
Traceability Low. Often lacks traceability to SI units or Pharmacopeial standards.High. Traceable to NIST/BIPM standards via calibrated balances and internal standards.
Risk of Bias High. If the sample contains 2% water and 1% solvent, a 99.0% HPLC result is actually only ~96% potent.Low. Accounts for "invisible" impurities (volatiles, inorganics).
Suitability Early-stage R&D, qualitative identification.GMP Release Testing, Stability Studies, Impurity Quantification.
Cost/Time Low cost / Immediate availability.High initial effort (2-3 weeks) / Low recurring cost.

Verdict: For assay development and GMP release, Option B is mandatory . Option A is only suitable for peak identification.[3]

Part 3: Qualification Workflow (Self-Validating System)

To establish Option B, we utilize a Mass Balance Approach . This system is "self-validating" because it quantifies everything in the vial. If the sum of Organic Purity + Water + Solvents + Residue on Ignition (ROI) does not equal ~100%, the characterization is incomplete.

Diagram 1: The Mass Balance Qualification Workflow

MassBalanceWorkflow cluster_ID 1. Structural ID cluster_Purity 2. Purity Inputs (The 4 Pillars) Start Crude Material (Recrystallized) ID_Tests 1H-NMR, 13C-NMR MS, FT-IR Start->ID_Tests HPLC Chromatographic Purity (Organic Impurities) [HPLC-UV] Start->HPLC KF Water Content [Karl Fischer] Start->KF GC Residual Solvents [GC-HS] Start->GC ROI Inorganic Residue [ROI / TGA] Start->ROI Calc 3. Mass Balance Calculation P = (100 - %Volatiles - %Inorganics) × %HPLC / 100 ID_Tests->Calc HPLC->Calc KF->Calc GC->Calc ROI->Calc Validation 4. Cross-Validation (Optional: qNMR check) Calc->Validation COA Final COA Generation Assign Valid Use Date Validation->COA

Caption: The Mass Balance approach integrates orthogonal data streams to assign an absolute potency value, ensuring no impurity is overlooked.

Part 4: Detailed Experimental Protocols

Purification (Prerequisite)

Before qualification, the material must be homogenous.

  • Method: Recrystallization from Ethanol/Water or Isopropyl Alcohol.

  • Target: HPLC Purity > 99.5% (Area).

  • Drying: Vacuum oven at 40°C for 24h to remove loosely bound solvents (critical for benzaldehydes to prevent thermal degradation).

Chromatographic Purity (HPLC-UV)

This method separates the main peak from organic impurities (synthesis by-products and the benzoic acid oxidation product).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl).

  • Suitability Criteria: Resolution > 2.0 between the main peak and the benzoic acid derivative (which typically elutes earlier due to higher polarity).

Residual Solvents & Water
  • Water (Karl Fischer): Use coulometric titration. Aldehydes can react with methanol in KF reagents (forming acetals) releasing water and causing false positives. Crucial Modification: Use an aldehyde-specific KF reagent (methanol-free) or a ketone/aldehyde solvent medium.

  • Solvents (GC-Headspace): Dissolve in DMSO. Quantify against USP <467> limits.

Potency Calculation (The Standard Value)

Calculate the "As-Is" Potency (


) using the following equation:


  • %Water: from KF

  • %Solvents: from GC

  • %Residue: from ROI (Residue on Ignition) or TGA

  • %HPLC_purity: Mean area % of the main peak.

Part 5: Stability & Storage (Critical)

Benzaldehydes are notoriously unstable. To maintain the validity of your established standard:

  • Inert Atmosphere: The primary vial must be stored under Argon or Nitrogen.[4]

  • Temperature: Store at -20°C.

  • Container: Amber glass (light protection is mandatory to prevent photo-oxidation).

  • Re-test Period: Initially set to 6 months .

    • Monitoring: Upon re-test, check specifically for the growth of the Benzoic Acid peak in HPLC. If Benzoic Acid increases by >0.5%, the standard must be repurified or discarded.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[5][6][7] (2000).[6] Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[3][8][9] Rockville, MD: USP Convention. Link

  • United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • ICH. Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Waste Management of 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

[1]

Executive Summary & Chemical Profile[2]

This guide outlines the mandatory disposal procedures for 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde (CAS: 292173-04-7).[1] As a complex aromatic aldehyde containing ether linkages, this compound presents specific reactivity profiles—specifically oxidation sensitivity and aquatic toxicity—that dictate its waste management lifecycle.

Core Directive: This substance must never be disposed of via sanitary sewer systems or standard municipal trash. It requires thermal destruction via a licensed hazardous waste facility.

Chemical Identity & Properties
PropertySpecificationOperational Implication
CAS Number 292173-04-7Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₈H₂₀O₄High carbon content; suitable for fuel blending/incineration.
Functional Groups Aromatic Aldehyde, Aryl EtherAldehyde: Oxidation risk; incompatible with strong oxidizers.Ether: Potential (low) peroxide risk; stable aryl-alkyl linkage.[1]
Physical State Solid (Powder/Crystalline)Particulate management required to prevent inhalation.
Solubility Lipophilic (Low water solubility)Bioaccumulative potential; extreme aquatic hazard.

Hazard Assessment & Waste Characterization[2][3]

To ensure scientific integrity in our disposal process, we must understand the causality of the hazards. We do not simply label; we characterize based on reactivity.

Reactivity Risks (The "Why")
  • Aldehyde Oxidation: The aldehyde moiety (-CHO) is susceptible to oxidation, converting to the corresponding carboxylic acid.[1] In the presence of strong oxidizers (e.g., Chromic acid, Permanganates), this reaction can be exothermic and uncontrolled.

  • Aquatic Toxicity: Phenoxy-ether chains are often resistant to biodegradation.[1] Release into water systems can cause long-term adverse effects in the aquatic environment (H411/H412 classifications common for analogs).[1]

Regulatory Classification (RCRA/EPA)

While this specific CAS is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be characterized by the generator.[1]

  • Waste Code Assignment:

    • Primary: Non-Regulated Chemical Waste (if not ignitable/corrosive).

    • Best Practice: Manage as D001 (Ignitable) if dissolved in flammable solvents, or generally as Hazardous Waste (Organic) for incineration.

    • California (Cal/EPA): Likely classifies as a "Toxic" waste due to aquatic toxicity thresholds.

Waste Segregation & Handling Protocol

This protocol uses a self-validating system : every step requires a check to prevent incompatibility accidents.[1]

Step 1: Segregation (The Compatibility Check)

CRITICAL: Do not mix this waste with "Oxidizing Acids" or "Strong Bases."

  • Incompatibility: Strong bases can induce Aldol condensation or Cannizzaro reactions, generating heat and pressure in closed waste drums.

  • Action: Segregate into the "Organic Solids" or "Non-Halogenated Organic Solvents" stream.

Step 2: Container Selection[1][3][4]
  • Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars.

  • Liquids (Solutions): Use amber glass or HDPE carboys. Avoid metal containers if the solution is acidic, though neutral solutions are compatible with steel drums.

Step 3: Labeling

Affix a hazardous waste label immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: this compound.[1]

  • Hazards: Irritant, Aquatic Toxin.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflowStartWaste Generation(CAS 292173-04-7)CheckStatePhysical State CheckStart->CheckStateSolidStreamSolid Waste StreamCheckState->SolidStreamPowder/CrystalLiquidStreamLiquid/Solution StreamCheckState->LiquidStreamDissolved in SolventCompatCheckCompatibility Check(Isolate from Oxidizers)SolidStream->CompatCheckLiquidStream->CompatCheckContainerSolWide-Mouth HDPE JarLabel: 'Toxic Organic Solid'CompatCheck->ContainerSolSolid PathContainerLiqCarboy/Safety CanLabel: 'Flammable/Toxic Organic'CompatCheck->ContainerLiqLiquid PathStorageSatellite Accumulation Area(Max 12 Months / <55 Gal)ContainerSol->StorageContainerLiq->StorageDisposalFinal Disposal:High-Temp IncinerationStorage->DisposalEHS Pickup

Figure 1: Decision tree for the segregation and packaging of benzaldehyde derivative waste.

Spill Management (Emergency Disposal)

In the event of a spill, the material transitions immediately from "product" to "waste."

  • PPE Required: Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquids: Absorb with vermiculite or clay-based absorbents.[1] Do not use paper towels for large liquid spills if the solvent is flammable, as this increases surface area for ignition.

  • Decontamination: Clean the surface with a mild soap solution. Do not use bleach (oxidizer), as it may react with the aldehyde residue.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • PubChem. (2023).[2] Compound Summary: Benzaldehyde Derivatives and Safety Profile. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

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